Spliceostatin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

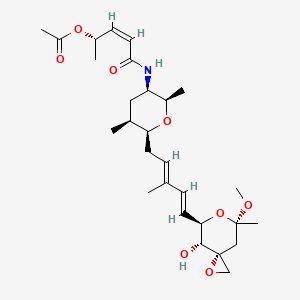

Molecular Formula |

C28H43NO8 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1 |

InChI Key |

XKSGIJNRMWHQIQ-CGPJBNNXSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@@](O2)(C)OC)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Synonyms |

spliceostatin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Discovery of Spliceostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spliceostatin A, a potent natural product derivative, has emerged as a critical tool in cancer research and drug development due to its specific inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. This technical guide provides an in-depth exploration of the origin, discovery, and mechanism of action of this compound. It includes a comprehensive summary of its cytotoxic activity, detailed experimental protocols for key assays, and visualizations of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating splicing modulation and its therapeutic potential.

Introduction

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes this intricate process. Given its central role in gene regulation, the spliceosome has become an attractive target for therapeutic intervention, particularly in oncology, as aberrant splicing is a hallmark of many cancers. This compound is a semi-synthetic derivative of the natural product FR901464 and a highly potent inhibitor of the spliceosome, exhibiting remarkable anti-tumor activity against a wide range of human cancer cell lines.[1][]

Origin and Discovery

Isolation of the Parent Compound, FR901464

The journey to this compound began with the discovery of its parent compound, FR901464. In 1996, researchers at Fujisawa Pharmaceutical Co. (now Astellas Pharma) isolated a family of related compounds, including FR901463, FR901464, and FR901465, from the fermentation broth of a soil bacterium initially identified as Pseudomonas sp. number 2663.[3] Subsequent analysis led to the reclassification of this bacterium as a member of the genus Burkholderia.[4] These compounds were initially identified for their potent anti-tumor activities.[3]

Emergence of this compound

This compound is the methylated derivative of FR901464. This modification enhances the stability of the molecule while retaining the potent biological activity of the parent compound. Further research into the mechanism of action of these compounds revealed that their cytotoxic effects were due to the potent inhibition of pre-mRNA splicing. This discovery was a significant breakthrough, as it identified a novel molecular target for anti-cancer therapy.

Identification of the Molecular Target: The SF3b Complex

A pivotal moment in understanding the mechanism of this compound was the identification of its direct molecular target. Through a series of biochemical and genetic experiments, it was demonstrated that this compound binds to the SF3b (splicing factor 3b) protein subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This interaction physically obstructs the splicing process, leading to the accumulation of unspliced pre-mRNA in the nucleus.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values typically in the low nanomolar range. The following table summarizes representative data from various studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~1 | |

| MCF-7 | Breast Cancer | 0.6 - 3.4 | |

| PC-3 | Prostate Cancer | 0.6 - 3.4 | |

| A549 | Lung Cancer | ~1 | |

| HCT116 | Colon Cancer | ~1 | |

| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Low nM range | |

| Normal B lymphocytes (CD19+) | Normal Cells | 12.1 | |

| Normal T lymphocytes (CD3+) | Normal Cells | 61.7 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Mechanism of Action: Signaling Pathways and Cellular Consequences

The inhibition of the SF3b complex by this compound triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Apoptosis Induction

This compound induces apoptosis in cancer cells through multiple mechanisms, a key one being the modulation of the Bcl-2 family of proteins. Specifically, it has been shown to alter the splicing of Mcl-1, an anti-apoptotic protein. This leads to a shift from the full-length, anti-apoptotic Mcl-1L isoform to the shorter, pro-apoptotic Mcl-1S isoform, thereby tilting the cellular balance towards apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G1 and G2/M phases. This is a consequence of the widespread disruption of gene expression caused by splicing inhibition, affecting the production of key cell cycle regulators.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of this compound.

In Vitro Splicing Assay

This assay is used to directly measure the effect of this compound on the splicing of a specific pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

[α-32P]UTP-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Urea-polyacrylamide gel

Procedure:

-

Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.

-

Add this compound at various concentrations to the experimental reactions. A vehicle control (DMSO) should be included.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

Stop the reactions by adding Proteinase K to digest proteins.

-

Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the RNA pellets and resolve the splicing products (pre-mRNA, mRNA, introns, and splicing intermediates) on a urea-polyacrylamide gel.

-

Visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will be observed as a decrease in the mRNA product and an accumulation of the pre-mRNA substrate.

Spliceosome Assembly Assay

This assay determines at which stage of spliceosome assembly this compound exerts its inhibitory effect.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate

-

This compound

-

Native agarose or polyacrylamide gel

Procedure:

-

Set up splicing reactions as described for the in vitro splicing assay, including reactions with and without this compound.

-

At various time points during the incubation, stop the reactions by adding heparin.

-

Load the reactions directly onto a native agarose or polyacrylamide gel.

-

Run the gel to separate the different spliceosomal complexes (e.g., E, A, B, and C complexes) based on their size and conformation.

-

Visualize the complexes by autoradiography. This compound has been shown to stall spliceosome assembly after the formation of the A complex, preventing the transition to the B complex.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Conclusion

This compound, originating from a bacterial natural product, has become an indispensable tool for studying the intricate process of pre-mRNA splicing. Its discovery and the elucidation of its mechanism of action have not only advanced our fundamental understanding of spliceosome function but have also paved the way for the development of a new class of anti-cancer therapeutics. The detailed information provided in this guide is intended to support the ongoing research and development efforts in this exciting field.

References

A Technical Guide to the Production of Spliceostatin A: Organism, Fermentation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of Spliceostatin A and its analogs, a class of potent anti-tumor agents that target the spliceosome. The primary producing organism, its fermentation process, and the underlying biosynthetic pathway are detailed herein, with a focus on quantitative data and experimental methodologies to aid in research and development efforts.

The Producing Organism: Burkholderia sp.

The principal producer of spliceostatins is the soil bacterium Burkholderia sp. FERM BP-3421.[1] Initially identified as Pseudomonas sp. no. 2663, it was later reclassified based on 16S rRNA sequence analysis.[1] Other species of Burkholderia, including Burkholderia thailandensis MSMB43 and Burkholderia rinojensis, are also known to produce spliceostatin analogs.

Fermentation Process for this compound Production

High-titer production of spliceostatins, reaching up to 6 g/L, has been achieved through a combination of optimized fermentation media and biosynthetic engineering.[2] The process typically involves a two-stage cultivation: a seed culture to generate sufficient biomass, followed by a production culture where the secondary metabolite is synthesized.

Culture Media

Two key media are utilized in the fermentation process: a seed medium for initial growth and the 2S4G medium for production.

| Medium | Component | Concentration (w/v) | Reference |

| Seed Medium | Peptone (Bacto Difco) | 1% | [2] |

| Yeast Extract (Bacto Difco) | 0.5% | [2] | |

| Sodium Chloride (Sigma-Aldrich) | 0.5% | ||

| 2S4G Production Medium | Soy Peptone | 2% | |

| Glycerol | 4% |

Fermentation Parameters

While specific parameters for large-scale production are often proprietary, published data provides a baseline for laboratory-scale cultivation.

| Parameter | Seed Culture | Production Culture | Reference |

| Temperature | 30°C | 30°C | |

| Agitation | 200 - 220 rpm | Information not available | |

| pH | Not specified | Not specified | |

| Aeration | Not specified | Information not available | |

| Incubation Time | Overnight | Up to 3 days or more |

Experimental Protocols

Fermentation Protocol

-

Seed Culture Preparation: Inoculate 5 mL of seed medium with a cryostock of Burkholderia sp. FERM BP-3421. Incubate overnight at 30°C with agitation at 200 rpm.

-

Second Stage Seed Culture: Inoculate a larger volume of seed medium with 10% (v/v) of the overnight seed culture and incubate under the same conditions.

-

Production Culture: Inoculate the 2S4G production medium with the second stage seed culture. The incubation is carried out at 30°C for at least 3 days.

Extraction and Purification Protocol

-

Adsorption: At the end of the fermentation, add wet, activated Diaion HP-20 resin (5% wt/vol) to the culture broth and mix for 30 minutes on a shaker.

-

Elution: Collect the resin and cells by centrifugation. Extract the resin/cell pellet twice with ethyl acetate.

-

Concentration: Evaporate the solvent from the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.

-

Purification: The crude extract can be further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC). A common mobile phase consists of a gradient of acetonitrile in water with 0.02% acetic acid.

Biosynthesis of this compound

Spliceostatins are synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The biosynthetic gene cluster responsible for spliceostatin production in Burkholderia sp. FERM BP-3421 is designated as the "fr9" cluster.

Key Biosynthetic Steps

The biosynthesis involves the assembly of a polyketide chain, which is then cyclized and further modified by a series of enzymatic reactions, including oxidations. The formation of the characteristic hemiketal ring is catalyzed by an iron/α-ketoglutarate-dependent dioxygenase, Fr9P. Other key enzymes include a cytochrome P450 (Fr9R) and a flavin-dependent monooxygenase (FMO).

Caption: Simplified overview of the this compound biosynthesis pathway.

Regulation of Biosynthesis

The "fr9" biosynthetic gene cluster contains a regulatory gene, fr9A, which encodes a LuxR-type transcriptional activator. Fr9A is essential for the expression of the spliceostatin biosynthetic genes and, consequently, for the production of the final compounds.

Caption: The regulatory role of Fr9A in activating spliceostatin production.

Conclusion

The production of this compound from Burkholderia sp. FERM BP-3421 is a well-established process that can be significantly enhanced through media optimization and genetic engineering. This guide provides a foundational understanding of the key aspects of its production, from the cultivation of the producing organism to the intricate details of its biosynthesis. The provided protocols and data serve as a valuable resource for researchers aiming to produce and study this important class of anti-tumor compounds. Further research into the optimization of fermentation parameters and the elucidation of the complete biosynthetic pathway will undoubtedly pave the way for even more efficient production and the discovery of novel spliceostatin analogs.

References

- 1. Complete Genome Sequence of Soil Bacterium Burkholderia sp. Strain FERM BP-3421, a Producer of Spliceostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Autologous Spliceostatin Transcriptional Regulation to Derive Parts for Heterologous Expression in a Burkholderia Bacterial Host - PMC [pmc.ncbi.nlm.nih.gov]

Spliceostatin A: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A is a potent natural product derivative that has garnered significant attention in the field of oncology and chemical biology due to its unique mechanism of action as a spliceosome inhibitor.[][2] Originally derived from the fermentation broth of Burkholderia sp., it is a methylated derivative of FR901464 and exhibits remarkable cytotoxic activity against a variety of human cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure and total synthesis of this compound, presenting key data in a structured format and detailing experimental methodologies for its synthesis.

Chemical Structure

This compound possesses a complex molecular architecture characterized by two highly functionalized tetrahydropyran rings linked by a diene moiety and an acyclic side chain terminating in an amide bond. The molecule contains nine stereogenic centers, contributing to its synthetic challenge and potent biological activity. The chemical formula for this compound is C28H43NO8, with a molecular weight of 521.64 g/mol .

The IUPAC name for this compound is [(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate.

Below is a DOT language representation of the chemical structure of this compound.

Total Synthesis Strategies

The intricate structure of this compound has made it a compelling target for total synthesis. Several research groups have reported successful syntheses, often employing convergent strategies that involve the preparation of key fragments followed by their coupling. A common approach involves the synthesis of the two tetrahydropyran rings and the side chain separately, followed by late-stage coupling reactions.

One notable synthesis by Ghosh and co-workers involved a longest linear sequence of 9 and 10 steps for this compound and FR901464, respectively. Key reactions in their strategy included a CBS reduction, an Achmatowicz rearrangement, a stereoselective Michael addition, and a reductive amination to construct the highly functionalized tetrahydropyran A-ring. The tetrahydropyran C-ring was derived from (R)-isopropylidene glyceraldehyde. The final fragments were coupled using amidation and cross-metathesis reactions.

Another approach utilized an intramolecular oxa-Michael reaction to form the functionalized tetrahydropyran ring. The coupling of the two main ring fragments has also been achieved via Suzuki coupling.

The following diagram illustrates a generalized workflow for the convergent synthesis of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols are extensive and can be found in the supporting information of the cited literature, a summary of the key reaction methodologies is provided below.

Table 1: Key Experimental Methodologies in this compound Synthesis

| Reaction | Key Reagents and Conditions | Purpose | Reference |

| CBS Reduction | Catecholborane, (R)-2-Methyl-CBS-oxazaborolidine | Enantioselective reduction of a ketone to form a chiral alcohol, a key step in the synthesis of the tetrahydropyran A-ring. | |

| Achmatowicz Rearrangement | m-CPBA or other oxidizing agents | Conversion of a furan alcohol to a dihydropyranone, establishing the core of the tetrahydropyran A-ring. | |

| Michael Addition | Various nucleophiles and catalysts | Stereoselective formation of a carbon-carbon bond to introduce substituents onto the tetrahydropyran ring. | |

| Reductive Amination | Amine, NaBH(OAc)3 or other reducing agents | Formation of the amine linkage in the tetrahydropyran A-ring fragment. | |

| Cross-Metathesis | Grubbs' second-generation catalyst | Coupling of the two main fragments containing the tetrahydropyran rings via a diene linker. | |

| Suzuki Coupling | Palladium catalyst, base, vinyl boronate, and vinyl iodide | Alternative C-C bond-forming reaction to connect the two main ring fragments. | |

| Amidation | Carboxylic acid, amine, coupling agents (e.g., EDCI) | Formation of the amide bond to attach the side chain. | |

| Wittig Olefination | Phosphonium ylide | Formation of a carbon-carbon double bond, often used in the synthesis of the side chain or linker. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the spliceosome, a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA). Specifically, it targets the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3b, this compound stalls the spliceosome assembly after the formation of the prespliceosome (A complex), preventing the transition to the mature spliceosome (B complex). This inhibition of splicing leads to the accumulation of pre-mRNA in the nucleus. Interestingly, this can also lead to the leakage of unspliced mRNA into the cytoplasm, resulting in the translation of aberrant proteins. The disruption of proper gene expression ultimately induces cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the mechanism of action of this compound in the pre-mRNA splicing pathway.

Quantitative Biological Data

This compound exhibits potent cytotoxic and anti-splicing activity at nanomolar concentrations. The following table summarizes key quantitative data for this compound and its precursor, FR901464.

Table 2: Biological Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 Value | Reference |

| This compound | Multiple Human Cancer Cell Lines | Cytotoxicity | 0.6 - 3.4 nM | |

| This compound | CWR22Rv1 (Prostate Cancer) | Suppression of AR-V7 expression | 0.6 nM | |

| This compound | Chronic Lymphocytic Leukemia (CLL) cells | Induction of Apoptosis | 2.5 - 20 nM (dose-dependent) | |

| This compound | Normal B lymphocytes (CD19+) | Cytotoxicity | 12.1 nM | |

| This compound | Normal T lymphocytes (CD3+) | Cytotoxicity | 61.7 nM | |

| FR901464 | Multiple Human Cancer Cell Lines | Cytotoxicity | 0.6 - 3 nM | |

| Spliceostatin C | Multiple Human Cancer Cell Lines | Cytotoxicity | 2.0 - 9.6 nM | |

| Spliceostatin E | Multiple Human Cancer Cell Lines | Cytotoxicity | 1.5 - 4.1 nM |

Conclusion

This compound stands out as a powerful tool for studying and targeting the spliceosome. Its complex chemical structure has spurred the development of elegant and efficient total synthesis strategies, which in turn have enabled the synthesis of analogs for structure-activity relationship studies. The potent and specific inhibition of the SF3b subunit of the spliceosome makes this compound a valuable lead compound in the development of novel anticancer therapeutics. Further research into the nuances of its interaction with the spliceosome and the downstream cellular consequences will undoubtedly continue to fuel advancements in both chemical synthesis and cancer biology.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of Spliceostatin E and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spliceostatin A: A Technical Guide to its Early-Stage Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A is a potent natural product derivative that has garnered significant attention in the field of oncology for its unique mechanism of action targeting the spliceosome, a critical cellular machinery for gene expression. This technical guide provides an in-depth overview of the early-stage research and discovery of this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used in its initial characterization.

Core Mechanism of Action

This compound is a methylated derivative of FR901464, a natural product isolated from Pseudomonas sp. No. 2663[1]. Its primary molecular target is the SF3b subcomplex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome[2][3][4]. By binding to SF3b, this compound inhibits pre-mRNA splicing, leading to an accumulation of unspliced pre-mRNAs in the nucleus[2]. This disruption of splicing has profound downstream effects, including the induction of cell cycle arrest and apoptosis in cancer cells.

The inhibition of the spliceosome by this compound occurs after the initial assembly of the prespliceosome (A complex) but impedes its transition to the mature spliceosome (B complex). This leads to the leakage of unspliced pre-mRNAs into the cytoplasm, where they can be translated into aberrant proteins, contributing to cellular dysfunction and death.

Quantitative Biological Activity

The cytotoxic and anti-proliferative activities of this compound and its parent compound, FR901464, have been evaluated across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FR901464 | HCT116 | Colon Cancer | 0.61 | |

| FR901464 | SW480 | Colon Cancer | 1.0 | |

| FR901464 | MCF7 | Breast Cancer | 1.8 | |

| FR901464 | A549 | Lung Adenocarcinoma | 1.3 | |

| FR901464 | P388 | Murine Leukemia | 3.3 | |

| This compound | Various Human Cancer Cell Lines | - | 0.6 - 3.0 | |

| Spliceostatin C | Various Human Cancer Cell Lines | - | 2.0 - 9.6 | |

| Spliceostatin E | Various Human Cancer Cell Lines | - | 1.5 - 4.1 |

Experimental Protocols

Cell Viability Assays

The cytotoxic effects of this compound are typically determined using colorimetric or fluorometric cell viability assays. A general protocol based on the use of tetrazolium salts (e.g., MTT, MTS, XTT) is outlined below.

Principle: Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add the tetrazolium reagent (e.g., MTT solution to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Splicing Assay

The direct inhibitory effect of this compound on the splicing machinery is assessed using an in vitro splicing assay with HeLa cell nuclear extracts and a radiolabeled pre-mRNA substrate.

Principle: This assay monitors the conversion of a radiolabeled pre-mRNA transcript into its spliced mRNA and lariat intron products in the presence of a functional spliceosome.

General Protocol:

-

Preparation of Radiolabeled Pre-mRNA: Synthesize a 32P-labeled pre-mRNA substrate by in vitro transcription from a DNA template containing exons and an intron.

-

Splicing Reaction: Set up splicing reactions containing HeLa cell nuclear extract, the radiolabeled pre-mRNA, ATP, and other necessary buffer components.

-

Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the splicing reactions.

-

Incubation: Incubate the reactions at 30°C for a defined time course (e.g., 0, 30, 60, 90 minutes).

-

RNA Extraction: Stop the reactions and extract the RNA by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Resolve the RNA products on a denaturing polyacrylamide/urea gel.

-

Autoradiography: Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates, and final spliced products by autoradiography.

-

Analysis: Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the extent of splicing inhibition.

Signaling Pathways and Cellular Effects

The inhibition of splicing by this compound triggers a cascade of cellular events, ultimately leading to anti-tumor effects.

This compound Mechanism of Action

Caption: Mechanism of this compound targeting the SF3b complex.

Experimental Workflow for In Vitro Splicing Assay

Caption: Workflow for assessing splicing inhibition by this compound.

Downstream Cellular Consequences of Splicing Inhibition

Caption: Cellular pathways affected by this compound.

Conclusion

This compound represents a pioneering class of anti-cancer agents that function by modulating the activity of the spliceosome. Its potent and specific inhibition of the SF3b complex disrupts pre-mRNA splicing, leading to cancer cell death. The early-stage research summarized in this guide highlights the foundational studies that have established its mechanism of action and anti-tumor potential. Further investigation into the intricate downstream effects of splicing modulation and the development of more potent and selective analogs continue to be promising avenues for cancer therapy.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Core Target of Spliceostatin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A (SSA) is a potent natural product that has garnered significant attention in cancer research due to its profound anti-tumor activities. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. By understanding the core of SSA's activity, researchers and drug development professionals can better leverage its properties for therapeutic innovation.

The Molecular Target: SF3B1, a Keystone of the Spliceosome

The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1) .[1][2][3] SF3B1 is a core component of the SF3b subcomplex, which is an integral part of the U2 small nuclear ribonucleoprotein (snRNP). The U2 snRNP plays a critical role in the early stages of spliceosome assembly, specifically in recognizing the branch point sequence (BPS) within the intron of a pre-mRNA.[4][5] The spliceosome, a large and dynamic molecular machine, is responsible for the removal of non-coding introns and the ligation of coding exons to produce mature messenger RNA (mRNA).

This compound, along with other natural product inhibitors like Pladienolide B and Herboxidiene, binds to the same site on SF3B1. This binding event is the lynchpin of SSA's biological activity, leading to a cascade of effects on pre-mRNA splicing and ultimately cellular fate.

Mechanism of Action: Arresting the Spliceosome in its Tracks

This compound exerts its inhibitory effect by arresting the spliceosome assembly at a specific stage. Treatment with SSA prevents the transition of the spliceosome from the A complex to the B complex . The A complex is an early spliceosomal assembly where the U2 snRNP is stably associated with the pre-mRNA branch point. The transition to the B complex involves the recruitment of the U4/U5/U6 tri-snRNP and significant conformational rearrangements. By binding to SF3B1, this compound appears to lock the SF3b complex in a conformation that is incompatible with this transition, effectively stalling the splicing process.

This inhibition of splicing leads to the accumulation of unspliced pre-mRNAs in the nucleus. Interestingly, some of these unspliced pre-mRNAs can leak into the cytoplasm and be translated, leading to the production of aberrant proteins.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various assays. The following tables summarize key quantitative data from the literature.

| Assay | Parameter | Value | Reference |

| In Vitro Splicing Inhibition | IC50 | 0.01 µM | |

| In Vitro Splicing Inhibition | IC50 | ~45 nM |

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HTB-26 | Breast Cancer | IC50 | 10-50 µM | |

| PC-3 | Pancreatic Cancer | IC50 | 10-50 µM | |

| HepG2 | Hepatocellular Carcinoma | IC50 | 10-50 µM | |

| HCT116 | Colorectal Cancer | IC50 | 22.4 µM (for a related compound) | |

| Various Cancer Cell Lines | Various | IC50 | Nanomolar range |

Signaling Pathways and Cellular Consequences

The inhibition of splicing by this compound has profound consequences for cellular signaling, most notably leading to the induction of apoptosis (programmed cell death). A key mechanism underlying this effect is the modulation of alternative splicing of the anti-apoptotic protein Mcl-1 .

This compound treatment promotes the splicing of the pre-mRNA for Mcl-1 to favor the production of the pro-apoptotic short isoform (Mcl-1S) at the expense of the anti-apoptotic long isoform (Mcl-1L). This shift in the Mcl-1 isoform ratio disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, ultimately triggering the intrinsic apoptotic pathway.

Beyond Mcl-1, this compound induces widespread changes in alternative splicing, affecting numerous other genes, including those involved in cell division such as cyclin A2 and Aurora A kinase. This broader impact on the transcriptome contributes to its potent anti-proliferative effects.

Caption: Mechanism of this compound action.

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action have been made possible through a variety of sophisticated experimental techniques. Below are outlines of the key protocols.

In Vitro Splicing Assay

This assay is fundamental to assessing the direct impact of a compound on the splicing machinery.

-

Preparation of Nuclear Extract: Splicing-competent nuclear extracts are prepared from cultured cells, typically HeLa cells. This involves cell lysis, isolation of nuclei, and extraction of nuclear proteins.

-

In Vitro Transcription of Pre-mRNA Substrate: A model pre-mRNA substrate containing two exons and an intron is transcribed in vitro from a linearized DNA template. The transcript is typically radiolabeled for easy detection.

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and other necessary components. The compound of interest (e.g., this compound) or a vehicle control is added to the reaction.

-

Analysis of Splicing Products: The RNA from the reaction is extracted and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The different RNA species (pre-mRNA, mRNA, splicing intermediates) are separated by size and visualized by autoradiography. The efficiency of splicing is calculated as the ratio of mRNA to the sum of pre-mRNA and mRNA.

Caption: In Vitro Splicing Assay Workflow.

Biotin Pull-Down Assay

This technique is used to identify the direct binding partners of a molecule.

-

Synthesis of Biotinylated this compound: A biotin molecule is chemically conjugated to this compound, creating a "bait" molecule.

-

Incubation with Cell Lysate: The biotinylated SSA is incubated with a cell lysate or nuclear extract, allowing it to bind to its target protein(s).

-

Capture with Streptavidin Beads: Streptavidin-coated beads, which have a very high affinity for biotin, are added to the mixture. The beads bind to the biotinylated SSA, along with any proteins bound to it.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using specific antibodies or by mass spectrometry.

Caption: Biotin Pull-Down Assay Workflow.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the structure of the spliceosome and the binding of inhibitors like this compound at near-atomic resolution.

-

Purification of the SF3b Complex: The SF3b complex (or the entire spliceosome stalled with an inhibitor) is purified from cells or recombinant sources.

-

Sample Preparation: A small volume of the purified complex is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in liquid ethane. This vitrification process preserves the native structure of the complex.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate a high-resolution three-dimensional map of the complex.

-

Model Building and Analysis: An atomic model of the protein and the bound inhibitor is built into the cryo-EM map, revealing the precise binding site and conformational changes.

Conclusion

This compound is a powerful tool for studying the intricate process of pre-mRNA splicing and holds significant promise as a therapeutic agent. Its specific targeting of SF3B1 and the consequent arrest of spliceosome assembly provide a clear mechanism for its potent anti-tumor effects. The detailed understanding of its molecular target and mechanism of action, facilitated by the experimental approaches outlined in this guide, will continue to drive the development of novel splicing modulators for the treatment of cancer and other diseases with dysregulated splicing.

References

- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Spliceostatin A: A Technical Guide to its Historical Context and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spliceostatin A, a potent anti-tumor natural product, has emerged as a critical tool for studying the intricate process of pre-mRNA splicing and as a promising lead compound in cancer therapy. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound and its precursor, FR901464. It details the initial isolation, characterization, and the subsequent elucidation of their mechanism of action as potent inhibitors of the spliceosome. This document includes a compilation of their cytotoxic activities against various cancer cell lines, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows involved in their study.

Introduction: The Dawn of Splicing Modulation

The journey to understanding and manipulating pre-mRNA splicing, a fundamental process in eukaryotic gene expression, took a significant leap forward with the discovery of a novel class of natural products. These molecules, by directly targeting the core machinery of the spliceosome, provided researchers with unprecedented tools to dissect this complex process and offered a new avenue for therapeutic intervention, particularly in oncology.

The Initial Discovery: From Fermentation Broth to Potent Anti-Tumor Agent

In 1996, a team of scientists at the Fujisawa Pharmaceutical Company in Japan reported the isolation of a novel compound, designated FR901464 , from the fermentation broth of a bacterium identified as Pseudomonas sp. No. 2663.[1] Initial screenings revealed that FR901464 exhibited potent anti-tumor activity against a range of human cancer cell lines, with IC50 values in the low nanomolar range.[2][3]

Further investigation led to the characterization of This compound , a more stable, methylated derivative of FR901464.[3] This modification improved the compound's stability while retaining its potent biological activity. The discovery of these compounds marked a pivotal moment, as they represented a new chemical scaffold with a unique mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The anti-proliferative effects of FR901464 and this compound have been evaluated across a panel of human cancer cell lines. The following table summarizes their potent cytotoxic activity, showcasing their broad-spectrum anti-tumor potential.

| Cell Line | Cancer Type | FR901464 IC50 (nM) | This compound IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~1-3 | ~0.6-3 | [2] |

| MCF-7 | Breast Cancer | ~1-3 | ~0.6-3 | |

| A549 | Lung Cancer | ~1-3 | ~0.6-3 | |

| HCT-116 | Colon Cancer | ~1-3 | ~0.6-3 | |

| P388 | Leukemia | ~0.6 | Not Reported |

Table 1: Comparative Cytotoxic Activity of FR901464 and this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Elucidation of the Mechanism of Action: Targeting the Spliceosome

The profound anti-tumor activity of this compound spurred intensive research into its molecular target and mechanism of action. Groundbreaking studies revealed that this compound exerts its effects by directly inhibiting the spliceosome , the large and dynamic molecular machine responsible for pre-mRNA splicing.

Binding to the SF3b Subcomplex

Subsequent biochemical studies identified the specific target of this compound within the spliceosome as the Splicing Factor 3b (SF3b) subcomplex , a critical component of the U2 small nuclear ribonucleoprotein (snRNP). Affinity purification experiments using biotinylated this compound confirmed its direct interaction with components of the SF3b complex, including the large subunit SF3B1 .

Stalling Spliceosome Assembly

This compound's interaction with SF3B1 has a profound impact on the dynamic process of spliceosome assembly. It effectively stalls the spliceosome at an early stage, specifically preventing the transition from the A complex to the catalytically active B complex . This arrest is a direct consequence of this compound binding to a pocket on SF3B1 that is crucial for the recognition of the branch point adenosine in the pre-mRNA intron. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into this interaction, revealing that this compound stabilizes an "open" conformation of SF3B1, which is incompatible with the conformational changes required for the progression of splicing.

Signaling Pathway of this compound-mediated Splicing Inhibition

The following diagram illustrates the key steps in the spliceosome assembly pathway and the point of inhibition by this compound.

Figure 1: this compound Inhibition of Spliceosome Assembly. This diagram illustrates the stepwise assembly of the spliceosome and highlights how this compound, by binding to the SF3b subcomplex of the U2 snRNP, stalls the process at the A complex, preventing the transition to the catalytically active B complex.

Key Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of this compound.

Isolation and Purification of FR901464 from Pseudomonas sp.

The following protocol outlines the general steps for the isolation and purification of FR901464 from a fermentation culture of Pseudomonas sp. No. 2663.

-

Fermentation: Culture Pseudomonas sp. No. 2663 in a suitable nutrient-rich medium under optimal growth conditions (e.g., temperature, aeration, and pH) to promote the production of secondary metabolites, including FR901464.

-

Extraction: After a sufficient fermentation period, harvest the culture broth. Extract the broth with an organic solvent, such as ethyl acetate, to partition the lipophilic compounds, including FR901464, into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to isolate FR901464. This typically involves:

-

Silica Gel Chromatography: Separate the components of the crude extract based on their polarity. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to fractionate the compounds.

-

Reversed-Phase Chromatography (C18): Further purify the fractions containing FR901464 using a C18 column. Elute with a gradient of water and acetonitrile to separate compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC to obtain highly pure FR901464.

-

-

Characterization: Confirm the identity and purity of the isolated FR901464 using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Splicing Assay

This assay is used to assess the inhibitory effect of compounds on the splicing of a pre-mRNA substrate in a cell-free system.

-

Preparation of Radiolabeled Pre-mRNA:

-

Synthesize a pre-mRNA substrate containing at least one intron and flanking exons by in vitro transcription from a DNA template.

-

Incorporate a radiolabeled nucleotide (e.g., [α-³²P]UTP) during the transcription reaction to generate a labeled pre-mRNA probe.

-

Purify the radiolabeled pre-mRNA.

-

-

Preparation of HeLa Nuclear Extract:

-

Isolate nuclei from cultured HeLa cells.

-

Extract the nuclear proteins to prepare a splicing-competent nuclear extract that contains all the necessary splicing factors.

-

-

Splicing Reaction:

-

Set up splicing reactions in small volumes containing the HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and an ATP-regenerating system (creatine phosphate).

-

Add the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reactions.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

-

RNA Extraction and Analysis:

-

Stop the reactions and extract the RNA.

-

Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat-intron), and the final spliced mRNA product by autoradiography.

-

-

Quantification: Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic potential of compounds.

-

Preparation of Fertilized Chicken Eggs:

-

Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.

-

-

Preparation of the CAM:

-

On embryonic day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane.

-

-

Application of the Test Compound:

-

Prepare a carrier for the test compound, such as a sterile filter paper disc or a gelatin sponge.

-

Apply a known concentration of this compound or a control substance to the carrier.

-

Gently place the carrier onto the CAM.

-

-

Incubation and Observation:

-

Seal the window and return the eggs to the incubator for a further 48-72 hours.

-

Observe the CAM daily for changes in blood vessel formation around the carrier.

-

-

Quantification of Angiogenesis:

-

At the end of the incubation period, fix the CAM and excise the area around the carrier.

-

Quantify the degree of angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length using image analysis software. A reduction in blood vessel formation in the presence of the compound indicates anti-angiogenic activity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a natural product with anti-tumor activity, such as this compound.

Figure 2: Experimental Workflow for this compound Discovery. This flowchart outlines the key stages, from the initial discovery and isolation of the natural product to its biological evaluation and the detailed elucidation of its mechanism of action as a spliceosome inhibitor.

Conclusion

The discovery of this compound and its precursor, FR901464, represents a landmark in the fields of chemical biology and drug discovery. These molecules have not only provided invaluable probes for dissecting the complexities of pre-mRNA splicing but have also established the spliceosome as a druggable target for cancer therapy. The detailed understanding of their historical context, mechanism of action, and the experimental methodologies used in their study serves as a robust foundation for future research into novel splicing modulators and their therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Spliceostatin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Spliceostatin A (SSA) is a potent natural product derivative with significant anti-tumor activity.[1][2] It functions as a high-affinity modulator of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. Due to its specific mechanism of action, SSA is an invaluable tool for studying the dynamics of splicing and is a lead compound in the development of novel anti-cancer therapeutics.[3]

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the spliceosome.

-

Target: SSA binds to the SF3B1 (Splicing Factor 3b Subunit 1) , a core protein component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[4]

-

Inhibition of Assembly: This binding event physically obstructs the normal process of spliceosome assembly. Specifically, SSA prevents the transition of the spliceosome from the "A complex" to the "B complex," effectively stalling the splicing process before the first catalytic step.[3]

-

Cellular Consequences: The inhibition of splicing leads to several downstream consequences:

-

Pre-mRNA Accumulation: Cells treated with SSA accumulate unspliced pre-mRNAs in the nucleus.

-

Alternative Splicing Modulation: SSA alters the fidelity of branch point recognition, leading to changes in alternative splicing patterns. This can result in the production of non-functional or dominant-negative protein isoforms.

-

Apoptosis Induction: By altering the splicing of key survival genes, such as the anti-apoptotic protein Mcl-1, SSA can potently induce programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Treatment with SSA can lead to cell cycle arrest, often at the G1 and G2/M phases, by affecting the expression of crucial cell cycle regulators.

-

The mechanism of SSA is visualized in the signaling pathway diagram below.

Caption: Mechanism of this compound (SSA) action on the pre-mRNA splicing pathway.

II. Quantitative Data

This compound is characterized by its high potency, with IC50 values (the concentration required to inhibit 50% of cell growth or activity) typically in the low nanomolar range across a variety of cancer cell lines.

| Cell Line / Target | Cell Type / Description | IC50 (nM) | Reference |

| CWR22R | Human Prostate Carcinoma | 0.6 | |

| Multiple Lines | Various Human Cancer Cell Lines | 0.6 - 3.4 | |

| SF3B1 (Wild-Type) | Target Protein | 5.5 | |

| SF3B1 (Mutant) | Target Protein | 4.9 | |

| CD19+ B-cells | Normal Human B Lymphocytes | 12.1 | |

| CD3+ T-cells | Normal Human T Lymphocytes | 61.7 |

III. Experimental Protocols

Protocol 1: Preparation and Handling of this compound

1. Reconstitution of Lyophilized Powder:

-

This compound is typically supplied as a lyophilized powder. It is highly recommended to use Dimethyl Sulfoxide (DMSO) for reconstitution.

-

To make a 1 mM stock solution , add 1.917 mL of sterile DMSO to 1 mg of this compound (MW: 521.64 g/mol ).

-

Vortex gently until the powder is completely dissolved.

2. Storage and Handling:

-

Stock Solution: Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) in sterile polypropylene tubes. Store aliquots at -80°C, protected from light. A stock solution stored this way is stable for at least 6 months.

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Use a fresh aliquot for each experiment.

-

Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in sterile, serum-free cell culture medium. The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Caption: Workflow for determining cell viability after this compound treatment.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "no cell" and "vehicle control" (medium + DMSO) backgrounds.

-

Adherence: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of SSA (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM).

-

Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of SSA concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Analysis of Splicing Inhibition by RT-qPCR

This protocol allows for the direct measurement of SSA's effect on its molecular target by quantifying the accumulation of unspliced pre-mRNA.

Caption: Workflow for quantifying splicing inhibition by RT-qPCR.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat cells with an effective concentration of this compound (e.g., 10 nM) and a vehicle control (DMSO) for a suitable time (e.g., 6-16 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a column-based kit. Ensure high-quality RNA (A260/280 ratio of ~2.0).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

Primer Design:

-

Target Gene Selection: Choose a housekeeping gene that is actively transcribed (e.g., GAPDH, ACTB).

-

Pre-mRNA Detection: Design a forward primer within an exon and a reverse primer within the subsequent intron. This primer pair will only amplify a product from the unspliced pre-mRNA transcript.

-

mRNA Detection (Control): Design a primer pair that spans an exon-exon junction of the same gene. This will specifically amplify the mature, spliced mRNA.

-

Housekeeping Gene: Design primers that span an exon-exon junction of a reference gene for normalization.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.

-

A typical reaction includes: Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.

-

Run the reaction on a real-time PCR instrument with a standard cycling protocol, followed by a melt curve analysis to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of the target (pre-mRNA) to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in pre-mRNA levels in SSA-treated samples compared to vehicle-treated samples using the ΔΔCt method (2-ΔΔCt). A significant increase indicates splicing inhibition.

-

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound inhibits spliceosome assembly subsequent to prespliceosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Treating Cancer Cell Lines with Spliceostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A (SSA) is a potent natural product derivative with significant anti-tumor activity. It functions as a modulator of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. By binding to the SF3b subcomplex of the U2 snRNP, this compound inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA. This disruption of normal RNA processing has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of great interest for cancer research and therapeutic development.[1][2]

These application notes provide detailed protocols for treating cancer cell lines with this compound, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression. Additionally, the underlying signaling pathways affected by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting the compound's high potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference / Note |

| Various Human Cancer Cell Lines | Multiple | 0.6 - 3 | For the related compound FR901464, from which this compound is derived. |

| Various Human Cancer Cell Lines | Multiple | 1.5 - 9.6 | For various spliceostatin derivatives. |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | Induces apoptosis at 2.5 - 20 | SSA induces caspase-dependent apoptosis in a dose- and time-dependent manner in CLL cells. |

| Normal B (CD19+) Lymphocytes | Non-cancerous | 12.1 | Demonstrates some selectivity for cancer cells over certain normal cell types. |

| Normal T (CD3+) Lymphocytes | Non-cancerous | 61.7 | Demonstrates some selectivity for cancer cells over certain normal cell types. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (SSA)

-

DMSO (for dissolving SSA)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the SSA stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SSA. Include a vehicle control (DMSO at the same concentration as the highest SSA treatment) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the SSA concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (SSA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 1x, 2x, and 5x the IC50 value) for 24 to 48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (SSA)

-

PBS

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A treatment duration of 24 hours is often sufficient to observe cell cycle effects.

-

-

Cell Fixation:

-

Harvest the cells and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the distribution of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence).

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

-

Western Blot Analysis of Mcl-1

This protocol is for detecting changes in the expression of the anti-apoptotic protein Mcl-1 following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (SSA)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Mcl-1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described in the previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Mcl-1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects primarily by inhibiting the spliceosome, which leads to downstream consequences including cell cycle arrest and apoptosis.

This compound-Induced G1 Cell Cycle Arrest

Treatment with this compound leads to a block in the G1 phase of the cell cycle.[1][2] This is mediated, in part, by the downregulation of key cell cycle regulators. Inhibition of splicing affects the maturation of mRNAs encoding proteins essential for the G1/S transition. Specifically, SSA treatment has been shown to decrease the mRNA and protein levels of Cyclin E1 (CCNE1), Cyclin E2 (CCNE2), and the transcription factor E2F1.[1] The reduction in these proteins disrupts the normal progression from G1 to S phase, leading to cell cycle arrest.

Caption: this compound induced G1 cell cycle arrest pathway.

This compound-Induced Apoptosis via Mcl-1 Downregulation

This compound promotes apoptosis by altering the alternative splicing of the anti-apoptotic gene, Myeloid Cell Leukemia 1 (MCL1). The MCL1 pre-mRNA can be spliced into two main isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S). By inhibiting the spliceosome, SSA shifts the splicing balance, leading to a decrease in the production of the protective Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform. This shift in the Mcl-1L/Mcl-1S ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway.

Caption: this compound induced apoptosis via Mcl-1.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cell lines.

References

Spliceostatin A: A Powerful Chemical Probe for Elucidating the intricacies of RNA Splicing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A is a potent and specific modulator of the spliceosome, the cellular machinery responsible for RNA splicing. By targeting the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), this compound provides a powerful tool to investigate the dynamics of spliceosome assembly and the regulation of pre-mRNA splicing. Its ability to arrest the splicing process at a specific step allows for detailed mechanistic studies and the identification of novel factors involved in splicing fidelity. Furthermore, the profound cytotoxic effects of this compound in cancer cells have positioned it as a valuable lead compound in the development of novel anti-cancer therapeutics. These application notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use as a chemical probe in RNA splicing research.

Mechanism of Action

This compound exerts its biological effects by directly binding to the SF3b (splicing factor 3b) complex within the U2 snRNP of the spliceosome[1]. This interaction inhibits the stable association of the U2 snRNP with the pre-mRNA branch site, a crucial step for the formation of the prespliceosome (A complex) and its subsequent transition to the catalytically active B complex. This stalls the spliceosome assembly process, leading to the accumulation of unspliced pre-mRNAs in the nucleus[2]. Interestingly, this inhibition of splicing also leads to the leakage of these unspliced pre-mRNAs into the cytoplasm, where they can be translated into truncated and often non-functional proteins[1][2]. Additionally, this compound has been shown to induce premature cleavage and polyadenylation of certain transcripts[3]. The downstream consequences of this global disruption of splicing include cell cycle arrest and apoptosis, highlighting the critical role of proper RNA processing for cell viability.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its precursor, FR901464.

| Compound | Cell Line | IC50 (nM) | Reference |

| FR901464 | Various Human Cancer Cell Lines | 0.6 - 3 | |

| Spliceostatin C | A549 | 2.2 µM | |

| Unsymmetrical Bisacridines | HCT116 | 0.044 - 0.455 µM | |

| Unsymmetrical Bisacridines | A549 | < 0.35 µM |

Note: Direct IC50 values for this compound in the specified cell lines (HeLa, MCF-7, HCT116, A549) are not consistently reported in a single source. The provided data offers a comparative view of the potency of related compounds.

| Ligand | Binding Partner | Binding Affinity (Kd) | Reference |

| Intron-U2 snRNA | SF3B complex | 4.6 nM | |

| 22-nt histone mRNA | SF3B core complex | 170 nM |

Experimental Protocols

Protocol 1: In Vitro Splicing Assay using Radiolabeled Pre-mRNA

This protocol allows for the direct visualization of splicing inhibition by this compound.

Materials:

-

HeLa cell nuclear extract

-

32P-UTP radiolabeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 20 mM creatine phosphate)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Formamide loading buffer

-

Denaturing polyacrylamide gel (6-8%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: In a sterile microfuge tube on ice, assemble the splicing reaction mixture:

-

5 µL HeLa nuclear extract

-

1 µL 10x Splicing reaction buffer

-

1 µL 32P-labeled pre-mRNA (~10-20 fmol)

-

1 µL this compound (at desired final concentration) or DMSO (vehicle control)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30-90 minutes.

-

Protein Digestion: Stop the reaction by adding 90 µL of a solution containing 0.3 M sodium acetate, 0.2% SDS, and 100 µg/mL Proteinase K. Incubate at 37°C for 15-30 minutes.

-

RNA Extraction: Extract the RNA by adding 100 µL of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge at max speed for 5 minutes. Transfer the aqueous (upper) phase to a new tube.

-

RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 30 minutes.

-

Pelleting and Washing: Centrifuge at max speed for 15 minutes at 4°C. Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 5 minutes.

-

Resuspension: Air-dry the pellet and resuspend in 5-10 µL of formamide loading buffer.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Load the samples onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphorimager screen and visualize the bands. The unspliced pre-mRNA, splicing intermediates (lariat intron-exon 2 and free exon 1), and spliced mRNA products will be resolved. In the presence of this compound, an accumulation of the pre-mRNA band and a decrease in the spliced products and intermediates will be observed.

Protocol 2: Analysis of Spliceosome Assembly by Native Agarose Gel Electrophoresis

This protocol allows for the visualization of spliceosome complexes arrested by this compound.

Materials:

-

HeLa cell nuclear extract

-

32P-UTP radiolabeled pre-mRNA substrate

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer (as in Protocol 1)

-

Heparin solution (10 mg/mL)

-

Native agarose gel (1.5-2%) in 0.5x TBE buffer

-

Loading dye for native gels (containing glycerol and a tracking dye)

-

Phosphorimager system

Procedure:

-

Reaction Setup: Assemble the splicing reaction as described in Protocol 1, step 1.

-

Incubation: Incubate the reaction at 30°C for 0-60 minutes to allow for the formation of spliceosome complexes.

-

Stopping the Reaction: Stop the reaction by adding 1 µL of heparin solution. Heparin is a general inhibitor of RNA-protein interactions and prevents further complex assembly or disassembly.

-

Sample Preparation: Add 1 µL of native gel loading dye to each reaction.

-